molecular formula C15H19NO2S B1673310 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole CAS No. 885434-70-8

2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole

Cat. No. B1673310
M. Wt: 277.4 g/mol
InChI Key: AFZWZVLPIMHLSE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole is a chemical compound with the molecular formula C15H19NO2S and a molecular weight of 277.4 g/mol1. It is a selective inhibitor of the exchange protein directly activated by cAMP 2 (Epac2) with an IC50 value of 300 nM1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole. However, the synthesis of similar compounds often involves complex organic reactions. For instance, the reaction of dimethyl acetylenedicarboxylate (DMAD) with 3- and 5-methyl-1-aryl-1,2-dihydrophosphinine oxides followed different routes2.



Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole is complex due to the presence of multiple functional groups. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

The chemical reactions involving 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole are not well-documented. However, similar compounds have been studied. For example, the reaction of 1-(2,4,6-trimethylphenyl)-1,2-dihydrophosphinine 1-oxides with dimethyl acetylenedicarboxylate followed different routes2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole are not well-documented. However, it is known that its molecular formula is C15H19NO2S and it has a molecular weight of 277.4 g/mol1.


Scientific Research Applications

Organometallic Complexes and Spectroscopic Investigation

Research into organometallic complexes, such as the study on multiple isomerism in square planar diarylbis(dimethyl sulfoxide)platinum(II) complexes, provides insights into the structural configurations and spectroscopic characteristics of compounds with similar sulfonyl and aryl groups. These studies contribute to understanding the electronic structures and reactivity of such complexes, potentially informing catalysis or materials science applications (Klein et al., 2005).

Fluorinated Polyamides and Material Properties

The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlights the development of materials with exceptional thermal stability, mechanical strength, and low dielectric constants. These materials are valuable for advanced applications in electronics and aerospace, where such properties are critical (Liu et al., 2013).

Sulfomycinamate Synthesis

The synthesis of dimethyl sulfomycinamate via a Bohlmann-Rahtz heteroannulation reaction illustrates the complexity of synthesizing bioactive molecules. This research contributes to the field of medicinal chemistry, offering pathways to synthesize antibiotics or other therapeutic agents with potential applications in treating diseases (Bagley et al., 2005).

Antioxidant Properties and Solvent Evaluation

Investigations into the antioxidant properties of dimethyl sulfoxide (DMSO) and its viability as a solvent in evaluating neuroprotective antioxidants underline the importance of solvent choice in biomedical research. Such studies are crucial for accurately assessing the antioxidant potential of new compounds for therapeutic applications (Sanmartín-Suárez et al., 2011).

Highly Regioselective Synthesis

The highly regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles demonstrates the precision achievable in organic synthesis. This methodology is foundational for the synthesis of complex organic molecules with specific functional groups, relevant in drug discovery and material science (Liu et al., 2000).

Safety And Hazards

The safety and hazards associated with 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole are not well-documented. It is always recommended to handle chemical compounds with care and appropriate safety measures.


Future Directions

The future directions for the study and application of 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole are not well-documented. However, given its role as a selective inhibitor of Epac2, it may have potential applications in biomedical research1.


properties

IUPAC Name

2,4-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10-6-12(3)15(13(4)7-10)19(17,18)16-9-11(2)8-14(16)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZWZVLPIMHLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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